REACTION_CXSMILES
|
Cl.C1OC2C=CC(C([NH:9][CH2:10][CH:11]([OH:25])[CH2:12][N:13]([C:21]([CH3:24])([CH3:23])[CH3:22])[CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=O)=CC=2O1.C1OC2C=CC(C(Cl)=O)=CC=2O1>>[NH2:9][CH2:10][CH:11]([OH:25])[CH2:12][N:13]([C:21]([CH3:23])([CH3:22])[CH3:24])[CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1|
|
Name
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1-(3,4-methylenedioxy benzamido)-3-(N-benzyl tert-butylamino)-2- propanol hydrochloride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1OC=2C=C(C(=O)NCC(CN(CC3=CC=CC=C3)C(C)(C)C)O)C=CC2O1
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Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C(=O)Cl)C=CC2O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NCC(CN(CC1=CC=CC=C1)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.034 mol | |
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |